19-Hydroxy-prostaglandin B2 is a bioactive lipid compound derived from the metabolism of arachidonic acid, specifically through the cyclooxygenase pathway. It is an important metabolite in the prostaglandin family, which plays critical roles in various physiological and pathological processes, including inflammation, pain, and vascular function. The compound has garnered attention for its potential implications in cardiovascular health and its role as a signaling molecule in various tissues.
19-Hydroxy-prostaglandin B2 is primarily synthesized from prostaglandin H2 through enzymatic reactions involving specific cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of prostaglandin H2, leading to the formation of 19-hydroxy-prostaglandin B2. The presence of this compound can be detected in various biological fluids, including plasma and urine, especially following stimulation of immune cells or during inflammatory responses .
19-Hydroxy-prostaglandin B2 belongs to the class of compounds known as prostaglandins, which are lipid compounds derived from fatty acids. It is classified as a hydroxylated derivative of prostaglandin B2 and is part of the eicosanoid family, which includes other bioactive lipids involved in numerous biological functions.
The synthesis of 19-hydroxy-prostaglandin B2 can be achieved through several methods, primarily focusing on enzymatic conversion from prostaglandin H2. The most common methodologies involve:
The enzymatic synthesis typically requires specific substrates and cofactors, often performed in vitro using purified enzyme preparations or cell lysates that express relevant cytochrome P450 isoforms. Reaction conditions such as temperature, pH, and incubation time are critical for optimizing yield and purity.
The molecular structure of 19-hydroxy-prostaglandin B2 features a hydroxyl group (-OH) attached to the 19th carbon of the prostaglandin backbone. This modification alters its biological activity compared to its precursor, prostaglandin B2.
The structural characteristics contribute to its reactivity and interactions with specific receptors in biological systems.
19-Hydroxy-prostaglandin B2 participates in several biochemical reactions within the body:
Reverse-phase high-performance liquid chromatography (HPLC) is commonly employed to analyze and quantify 19-hydroxy-prostaglandin B2 in biological samples. This method allows for sensitive detection using ultraviolet light due to the compound's strong chromophore properties .
The mechanism by which 19-hydroxy-prostaglandin B2 exerts its effects involves:
Research indicates that 19-hydroxy-prostaglandin B2 may have anti-inflammatory properties by inhibiting certain pro-inflammatory cytokines while promoting protective pathways in vascular tissues .
Relevant analyses indicate that it maintains stability for extended periods when stored properly at low temperatures .
19-Hydroxy-prostaglandin B2 has several applications in scientific research:
19-Hydroxy-PGB₂, systematically named (5Z,13E,15S,19R)-15,19-Dihydroxy-9-oxoprosta-5,8(12),13-trien-1-oic acid, belongs to the prostaglandin B (PGB) series derived from prostaglandin E₂ (PGE₂) via dehydration. Its molecular formula is C₂₀H₃₀O₅ (molecular weight: 350.45 g/mol). The compound features a conjugated dienone structure in its cyclopentane ring (absorbing strongly at 278 nm), with hydroxyl groups at C15 (S-configuration) and C19 (R-configuration). This stereochemistry is critical for its biological activity. The "19R" designation specifies the chiral center’s absolute configuration, distinguishing it from synthetic 19S isomers. The pentadienone chromophore (formed by dehydration of 19-hydroxy-PGE₂) enhances UV detectability, making it valuable in analytical workflows [4] [6].
Table 1: Nomenclature and Structural Features of 19-Hydroxy-PGB₂
Property | Description |
---|---|
IUPAC Name | (5Z,13E,15S,19R)-15,19-Dihydroxy-9-oxoprosta-5,8(12),13-trien-1-oic acid |
Molecular Formula | C₂₀H₃₀O₅ |
Molecular Weight | 350.45 g/mol |
Key Functional Groups | Carboxylic acid (C1), α,β-unsaturated ketone (cyclopentane ring), allylic alcohols (C15, C19) |
Stereochemical Centers | C15 (S), C19 (R) |
Chromophore | Pentadienone (λₘₐₓ = 278 nm) |
Parent Compound | 19(R)-Hydroxy-PGE₂ (via dehydration) |
The discovery of 19-hydroxy-PGB₂ is intertwined with investigations into human seminal plasma prostaglandins in the late 20th century. Early research identified 19(R)-OH-PGE₂ as a major component of seminal fluid, produced enzymatically from PGE₂. In 1993, a landmark study demonstrated that base treatment of 19(R)-OH-PGE₂ converts it to 19(R)-OH-PGB₂, leveraging the dienone’s UV absorbance for quantification. This analytical strategy enabled precise measurement of seminal PGE metabolites and revealed their exceptionally high concentrations in human reproduction systems [1] [6].
By the 1990s, researchers utilized 19(R)-OH-PGB₂ as an internal standard in reverse-phase high-performance liquid chromatography (HPLC) analyses due to its chemical stability and distinct spectrophotometric properties. This application was critical for quantifying labile arachidonic acid metabolites (e.g., leukotrienes) in biological matrices like blood and inflammatory exudates, establishing it as a methodological cornerstone in eicosanoid research [6].
Table 2: Key Historical Milestones in 19-Hydroxy-PGB₂ Research
Year | Milestone | Significance |
---|---|---|
1988 | First use as HPLC internal standard | Enabled accurate recovery calculations for eicosanoid extraction protocols |
1992 | Role in platelet-neutrophil eicosanoid transfer | Elucidated transcellular biosynthesis of leukotrienes in inflammation |
1993 | Identification of 19(R)-OH-PGE₂ as EP2-selective agonist | Clarified biosynthetic origin and receptor selectivity of precursor |
1994 | Validation in ex vivo whole blood stimulation assays | Standardized clinical measurement of inflammatory mediators |
Although 19-hydroxy-PGB₂ itself is primarily an analytical tool, its precursor—19(R)-OH-PGE₂—exhibits profound receptor selectivity. Unlike PGE₂, which activates all four EP receptor subtypes (EP1–EP4) non-selectively, 19(R)-OH-PGE₂ acts as a potent and selective agonist for the EP2 receptor. This specificity was established in seminal pharmacological studies comparing isolated tissue responses:
Structurally, the 19(R)-hydroxyl group sterically restricts interactions with non-EP2 prostanoid receptors. This selectivity makes 19(R)-OH-PGE₂—and by extension, its dehydration product 19-hydroxy-PGB₂—a valuable probe for studying EP2-mediated pathways. EP2 activation couples to Gₛ-adenylate cyclase signaling, increasing cyclic AMP (cAMP) and modulating processes like smooth muscle relaxation, immune regulation, and reproductive physiology [2] [3].
Table 3: Receptor Selectivity Profile of 19(R)-OH-PGE₂ (Precursor to 19-Hydroxy-PGB₂)
Receptor Subtype | Tissue/Assay System | Activity of 19(R)-OH-PGE₂ | Physiological Consequence |
---|---|---|---|
EP2 | Cat trachea relaxation | Potent agonist (EC₅₀ << PGE₂) | Smooth muscle relaxation |
EP1 | Guinea pig ileum contraction | Inactive | No effect on calcium mobilization |
EP3 | Chick ileum contraction | Weak partial agonist | Minor inhibition of gut motility |
FP | Cat iris contraction | Inactive | No ocular effects |
TP/DP/IP | Human platelet aggregation | No stimulation or inhibition | No thromboregulatory activity |
The physiological role of 19-hydroxy prostaglandins in human reproduction remains enigmatic. Their abundance in seminal fluid suggests involvement in sperm motility, cervical mucus penetration, or immunomodulation, but mechanistic studies are ongoing. Nevertheless, 19(R)-OH-PGE₂’s EP2 selectivity provides a template for designing targeted prostaglandin analogs to treat inflammation, osteoporosis, and cardiovascular disease without off-target effects [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: